![molecular formula C22H21ClN2S2 B2506827 4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343374-09-4](/img/structure/B2506827.png)
4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest due to their potential pharmacological properties. In the context of synthesizing derivatives such as "4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline", the research has explored various methods. One approach involves the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one using chlorine dioxide under different conditions, leading to the formation of several products including 2,2′-disulfanediylbis[3-methylquinazolin-4(3H)-one] and 6-chloro-3-methylquinazoline-2,4(1H,3H)-dione . Another study presents the use of a Bronsted acidic ionic liquid, 1-methylimidazolium hydrogen sulfate, with chlorotrimethylsilane as a catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones . These methods highlight the versatility of catalytic systems in promoting efficient synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. Although the provided papers do not directly discuss the molecular structure of "4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline", they do provide insights into the structural aspects of related compounds. The oxidation products mentioned in the first paper suggest that the introduction of substituents such as chlorine and sulfanyl groups can occur at various positions on the quinazoline ring, potentially affecting the molecule's electronic distribution and steric hindrance, which are important for binding to biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives are diverse and can be influenced by the choice of catalysts and reaction conditions. The use of chlorine dioxide as an oxidizing agent indicates that oxidative pathways are viable for introducing functional groups into the quinazoline core . The catalytic system described in the second paper demonstrates that acidic ionic liquids can facilitate the formation of dihydropyrimidinones and hydroquinazoline diones, suggesting that these catalysts can be tuned to favor specific reaction pathways and product selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are determined by their molecular structure. While the papers provided do not detail the properties of "4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline", they do imply that the introduction of various substituents can significantly alter these properties. For instance, the presence of chloro and methyl groups can influence the lipophilicity, solubility, and potential reactivity of the compounds . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the molecules, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Wissenschaftliche Forschungsanwendungen
Antituberculosis and Cytotoxicity Studies
Research has shown that derivatives of 3-heteroarylthioquinoline, a category to which 4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline belongs, have been synthesized and screened for their activity against Mycobacterium tuberculosis. These compounds, including similar quinolines, have demonstrated notable antituberculosis activity. Furthermore, their cytotoxic effects have been evaluated, showing no significant toxic effects against certain cell lines (Chitra et al., 2011).
Synthesis of Hetarylquinolines
Novel hetarylquinolines, which are structurally related to the compound , have been synthesized. These include derivatives containing thiazolidine and dihydrothiazole rings. Their synthesis provides insights into potential applications in pharmaceuticals or material sciences (Aleqsanyan & Hambardzumyan, 2021).
Potential Antimicrobial Agents
Another study focuses on the synthesis and characterization of new quinazolines, akin to 4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline, and their use as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Desai et al., 2007).
Photolysis and Fragmentation Studies
In-depth studies on the photolysis of related arylsulfanyl compounds have been conducted, examining the reactions under various conditions. These studies contribute to a better understanding of the chemical behavior of sulfanyl compounds, which can be pivotal in pharmaceutical and material science research (Baciocchi et al., 2004).
Synthesis of Novel Derivatives for Therapeutic Applications
Several studies have synthesized novel derivatives of quinazolines, looking into their potential as anti-inflammatory, analgesic, and anticancer agents. These studies highlight the versatility of quinazoline derivatives in therapeutic applications, which could extend to the compound (Farag et al., 2012).
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S2/c1-15-9-11-16(12-10-15)14-26-22-24-20-8-3-2-7-19(20)21(25-22)27-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKLFVGGHPIGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

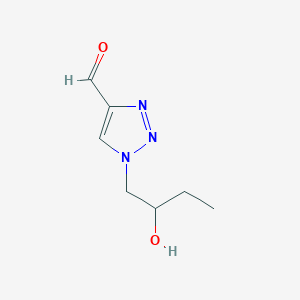
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)
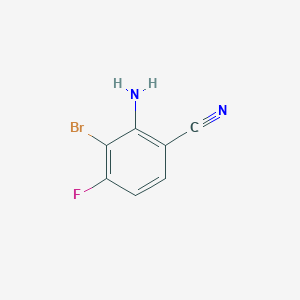
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)
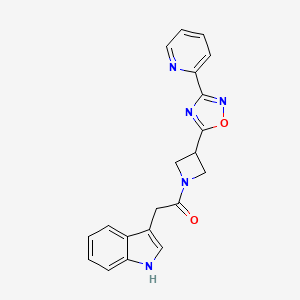
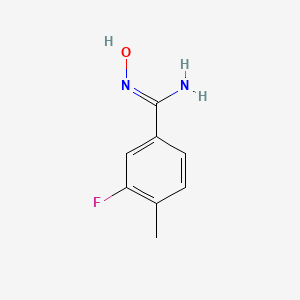
![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)
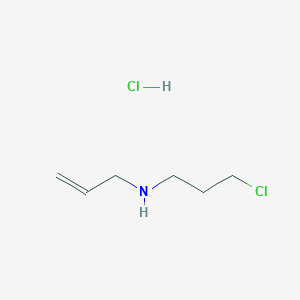
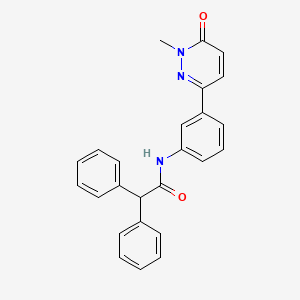
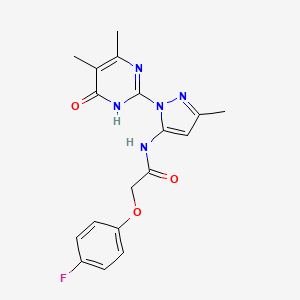
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)